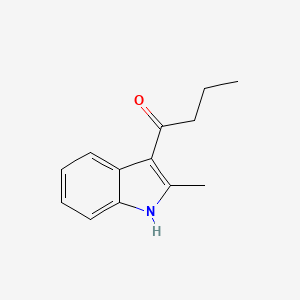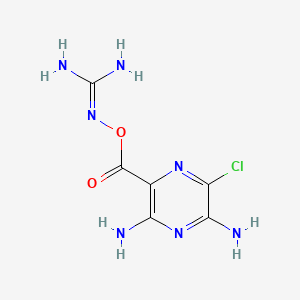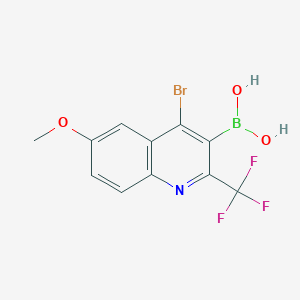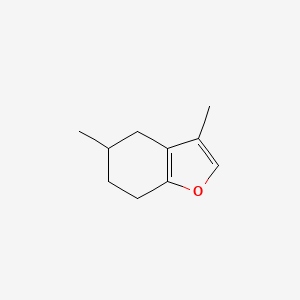![molecular formula C9H5NO2 B15211918 Furo[3,2-f][1,2]benzoxazole CAS No. 267-57-2](/img/structure/B15211918.png)
Furo[3,2-f][1,2]benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzofuro[5,6-d]isoxazole is a heterocyclic compound that combines the structural motifs of benzofuran and isoxazole These structures are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzofuro[5,6-d]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,5-dimethyl-4-nitroisoxazole with salicylaldehydes to form nitrostyrylisoxazoles, which are then cyclized with ethyl bromoacetate and triethylamine to yield ethyl 2,3-dihydro-3-[(3-methyl-4-nitro-5-isoxazolyl)methyl]benzofuran-2-carboxylates. Reductive cyclization with tin(II) chloride in methanol completes the synthesis .
Industrial Production Methods
Industrial production methods for benzofuro[5,6-d]isoxazole are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzofuro[5,6-d]isoxazole can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction could produce benzofuran-2-methanol derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and polymers.
Mécanisme D'action
The mechanism of action of benzofuro[5,6-d]isoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as topoisomerase IV in bacteria, leading to antibacterial effects . The presence of functional groups like halogens, nitro, and hydroxyl groups at specific positions enhances its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran: A related compound with a fused benzene and furan ring, known for its antimicrobial properties.
Isoxazole: A five-membered ring containing one oxygen and one nitrogen atom, used in various pharmaceuticals.
Uniqueness
Benzofuro[5,6-d]isoxazole is unique due to its combined structural features of benzofuran and isoxazole, which confer a wide range of biological activities. This hybrid structure allows for enhanced interactions with biological targets, making it a promising candidate for drug development.
Propriétés
Numéro CAS |
267-57-2 |
|---|---|
Formule moléculaire |
C9H5NO2 |
Poids moléculaire |
159.14 g/mol |
Nom IUPAC |
furo[3,2-f][1,2]benzoxazole |
InChI |
InChI=1S/C9H5NO2/c1-2-11-8-4-9-7(3-6(1)8)5-10-12-9/h1-5H |
Clé InChI |
ZWUILGZNFOGZSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=COC2=CC3=C(C=C21)C=NO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-N-[(2S)-3-methyl-1-oxobutan-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B15211843.png)
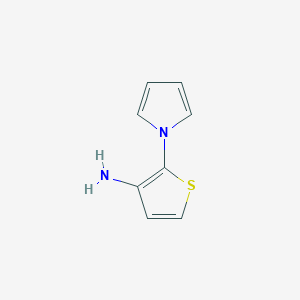
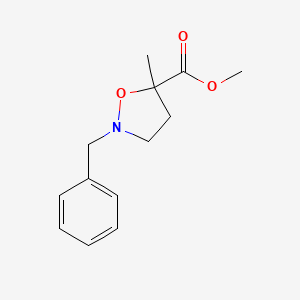
![2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(octyl)amino)ethanol](/img/structure/B15211852.png)
![2-[2-(Phenylselanyl)prop-2-en-1-yl]furan](/img/structure/B15211856.png)
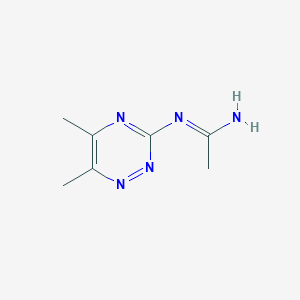
![8-Chloro-5-[2-(3,4-dichlorophenyl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B15211864.png)
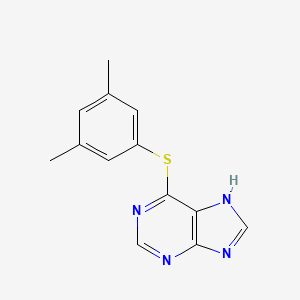
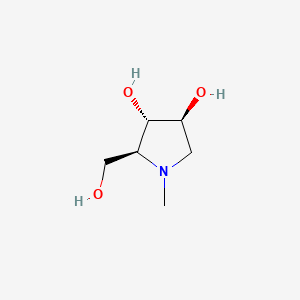
![[(2R,3S,5R)-5-[6-(dibenzoylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B15211874.png)
